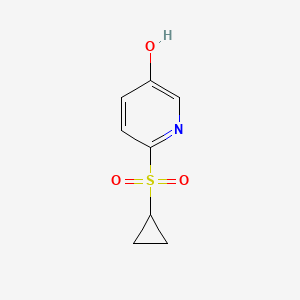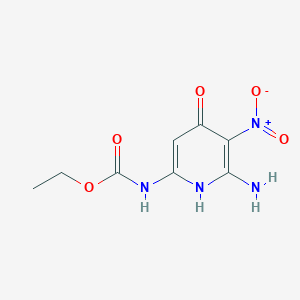
ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with amino, nitro, and oxo groups, along with an ethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The final step involves the formation of the carbamate moiety by reacting the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl carbamate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The carbamate moiety can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate can be compared with other pyridine derivatives such as:
Ethyl N-(6-amino-4-oxo-1H-pyridin-2-yl)carbamate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl N-(6-nitro-4-oxo-1H-pyridin-2-yl)carbamate:
Ethyl N-(5-nitro-4-oxo-1H-pyridin-2-yl)carbamate: Positional isomer with the nitro group at a different position, leading to variations in chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60282-68-0 |
|---|---|
Fórmula molecular |
C8H10N4O5 |
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(14)11-5-3-4(13)6(12(15)16)7(9)10-5/h3H,2H2,1H3,(H4,9,10,11,13,14) |
Clave InChI |
OOQZAYBEVLRMEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=O)C(=C(N1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


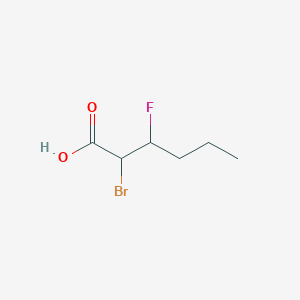

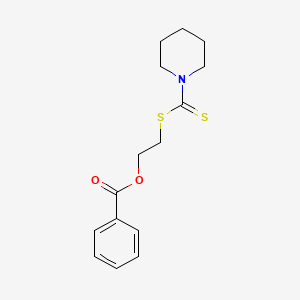
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

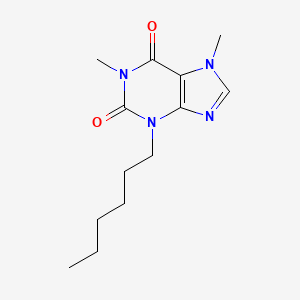
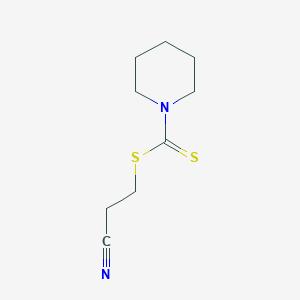
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)
